molecular formula C41H60O4 B1588365 Oryzanol C CAS No. 469-36-3

Oryzanol C

Cat. No.: B1588365
CAS No.: 469-36-3
M. Wt: 616.9 g/mol
InChI Key: JBSUVXVGZSMGDJ-YVMHCORFSA-N
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Description

24-Methylenecycloartanyl ferulate is a compound belonging to the γ-oryzanol family, which is a mixture of ferulic acid esters of triterpene alcohols and plant sterols. This compound is known for its potential pharmacological activities, including anti-cholesterol, anti-platelet aggregation, and anti-tumor properties .

Mechanism of Action

Target of Action

Oryzanol C, also known as 24-methylenecycloartanol ferulate, is a compound belonging to the γ-oryzanol family . The primary target of 24-methylenecycloartanol ferulate is the Akt1 protein . Akt1 is a serine/threonine kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Mode of Action

24-methylenecycloartanol ferulate interacts with its target, Akt1, in an ATP-competitive manner . This means that 24-methylenecycloartanol ferulate competes with ATP for binding to the Akt1 protein, thereby inhibiting the protein’s activity . This interaction results in changes in cellular processes controlled by Akt1, such as cell proliferation and survival .

Biochemical Pathways

The interaction of 24-methylenecycloartanol ferulate with Akt1 affects several biochemical pathways. For instance, it can influence the PI3K/Akt/mTOR pathway, which is involved in cell cycle regulation and growth . By inhibiting Akt1, 24-methylenecycloartanol ferulate can disrupt this pathway, potentially leading to reduced cell proliferation and survival .

Pharmacokinetics

The pharmacokinetics of 24-methylenecycloartanol ferulate, as part of the γ-oryzanol complex, have been studied. It has been found that γ-oryzanol is readily absorbed by the intestine and is found in high concentrations in the plasma after 1 hour of oral administration . This suggests that 24-methylenecycloartanol ferulate, as a component of γ-oryzanol, may have similar absorption and distribution properties .

Result of Action

The molecular and cellular effects of 24-methylenecycloartanol ferulate’s action are diverse due to its interaction with Akt1. For example, it has been found to enhance parvin-beta expression within human breast cancer cells . Parvin-beta is a protein that plays a crucial role in cell adhesion and spreading, and its upregulation can influence cell behavior .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 24-methylenecycloartanol ferulate. For instance, the presence of other compounds in the diet, such as those found in rice bran oil, can affect the absorption and bioavailability of 24-methylenecycloartanol ferulate . Additionally, factors such as pH and temperature could potentially impact the stability of the compound .

Biochemical Analysis

Biochemical Properties

Oryzanol C has been found to interact with various biomolecules. It has been shown to downregulate the expression of genes that encode proteins related to adiposity (CCAAT/enhancer binding proteins (C/EBPs)), inflammatory responses (nuclear factor kappa-B (NF-κB)), and metabolic syndrome (peroxisome proliferator-activated receptors (PPARs)) . These interactions are likely to contribute to the wide range of beneficial activities exhibited by this compound.

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It acts to ameliorate insulin activity, cholesterol metabolism, and associated chronic inflammation . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its antioxidant properties, which trigger a complex network of interactions and signals . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has antioxidant activity, which could potentially influence its stability and degradation over time .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been associated with the amelioration of insulin activity and cholesterol metabolism . It also interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: 24-Methylenecycloartanyl ferulate can be synthesized through the esterification of 24-methylenecycloartanol with ferulic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods: In industrial settings, 24-Methylenecycloartanyl ferulate is often isolated from natural sources such as rice bran oil and barley. The process involves extraction, purification using high-performance liquid chromatography (HPLC), and identification through techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 24-Methylenecycloartanyl ferulate is unique due to its specific interaction with PPARγ2 and its potent anti-cancer properties. While other similar compounds like cycloartenyl ferulate and campesteryl ferulate also exhibit health benefits, 24-Methylenecycloartanyl ferulate stands out for its ability to inhibit the Akt/mTOR pathway and promote parvin-beta expression .

Properties

IUPAC Name

[(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H60O4/c1-26(2)27(3)10-11-28(4)30-18-20-39(8)34-16-15-33-37(5,6)35(19-21-40(33)25-41(34,40)23-22-38(30,39)7)45-36(43)17-13-29-12-14-31(42)32(24-29)44-9/h12-14,17,24,26,28,30,33-35,42H,3,10-11,15-16,18-23,25H2,1-2,4-9H3/b17-13+/t28-,30-,33+,34+,35+,38-,39+,40-,41+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSUVXVGZSMGDJ-YVMHCORFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H60O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

469-36-3
Record name Oryzanol C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ORYZANOL C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF5P8298M3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Oryzanol C
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Oryzanol C
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Oryzanol C
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Oryzanol C
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Oryzanol C
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Oryzanol C
Customer
Q & A

Q1: What is 24-methylenecycloartanol ferulate and where is it found?

A1: 24-Methylenecycloartanol ferulate, also known as oryzanol C, is a triterpenoid ester primarily found in rice bran oil. [, , ] This compound belongs to a group of phytochemicals collectively known as gamma-oryzanol, which exhibits various biological activities. [, ]

Q2: What are the potential health benefits of 24-methylenecycloartanol ferulate?

A2: Studies have shown that 24-methylenecycloartanol ferulate exhibits anti-inflammatory properties. In particular, it demonstrated significant inhibitory effects against 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mice. [] Furthermore, it significantly inhibited the tumor-promoting effects of TPA in 7,12-dimethylbenz[a]anthracene-initiated mice, suggesting potential anti-cancer properties. []

Q3: How was the structure of 24-methylenecycloartanol ferulate elucidated?

A4: Initial studies on oryzanol B, a mixture primarily composed of oryzanol A and this compound, involved saponification to yield alcohol B. [] Acetylation of alcohol B followed by ozonolysis produced key degradation products, 24-oxocycloartanyl acetate and 3β-acetoxy-25, 26, 27-trisnorcycloartan-24-oic acid. [] These findings, along with comparisons to known triterpenes in rice bran oil, led to the structural characterization of 24-methylenecycloartanol ferulate. []

Q4: Are there any analytical techniques used to study the distribution of 24-methylenecycloartanol ferulate within rice grains?

A5: While specific studies on the spatial distribution of 24-methylenecycloartanol ferulate within rice grains are limited, desorption electrospray ionization mass spectrometry imaging (DESI-MSI) has been successfully employed to map the distribution of related compounds in different rice landraces. [] This technique revealed the localized presence of oryzanol A and this compound in the bran region of rice grains, suggesting a similar distribution pattern for 24-methylenecycloartanol ferulate. []

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